5-Chloro-3-methyl-2-propoxyaniline is an organic compound characterized by the molecular formula C10H13ClN. It is a derivative of aniline, where a chlorine atom is substituted at the fifth position of the aromatic ring, a methyl group at the third position, and a propoxy group at the second position. This compound exhibits significant importance in various chemical syntheses and industrial applications due to its unique structural features and reactivity.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
The synthesis of 5-Chloro-3-methyl-2-propoxyaniline typically involves several steps:
These methods can be optimized for industrial production to enhance yield and purity.
5-Chloro-3-methyl-2-propoxyaniline finds applications across various fields:
Several compounds share structural similarities with 5-Chloro-3-methyl-2-propoxyaniline. Here are some notable examples:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-Methoxyaniline | Methoxy group at the second position | Lacks chlorine and propoxy substituents |
| 3-Methyl-4-propoxyaniline | Propoxy group at the fourth position | Different position of propoxy group |
| 2-Ethoxyaniline | Ethoxy group instead of propoxy | Ethoxy versus propoxy substituent |
| 5-Chloro-4-methyl-2-propoxyaniline | Chlorine at the fifth position and methyl at fourth | Methyl group at a different position |
The uniqueness of 5-Chloro-3-methyl-2-propoxyaniline lies in the specific positioning of its chlorine, methyl, and propoxy groups. This arrangement influences its chemical reactivity and biological interactions, making it distinct from other similar compounds. Its ability to undergo various chemical transformations while maintaining stability under certain conditions enhances its value in synthetic chemistry and potential therapeutic applications .
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural elucidation of 5-chloro-3-methyl-2-propoxyaniline. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic chemical shifts that provide detailed information about the molecular environment of each hydrogen atom [1] [2].
The amino group protons in 5-chloro-3-methyl-2-propoxyaniline typically resonate in the range of 3.2-4.8 parts per million, appearing as a broad signal due to rapid exchange with solvent molecules [1]. The presence of the ortho-positioned propoxy group significantly influences the chemical environment of the adjacent amino protons, leading to distinctive downfield shifts compared to unsubstituted aniline derivatives [1] [2].
The aromatic proton signals appear in the characteristic aromatic region between 6.8-7.8 parts per million [3] [4]. The substitution pattern of 5-chloro-3-methyl-2-propoxyaniline results in a specific coupling pattern that allows for unambiguous assignment of the aromatic protons. The meta-positioned hydrogen atoms show distinct coupling constants typical of aromatic systems, with ortho coupling constants of approximately 8 hertz [1] [2].
The propoxy substituent contributes distinctive signals to the proton nuclear magnetic resonance spectrum. The propyl chain protons appear as a characteristic pattern with the terminal methyl group resonating at approximately 1.0-1.2 parts per million as a triplet, the methylene protons adjacent to the oxygen appearing at 3.8-4.0 parts per million as a triplet, and the central methylene group appearing at 1.7-1.9 parts per million as a multiplet [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for 5-chloro-3-methyl-2-propoxyaniline. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 parts per million, with the electronegative chlorine substituent causing characteristic downfield shifts of the adjacent carbon atoms [3] [4]. The ether carbon of the propoxy group typically resonates at 60-70 parts per million, while the propyl chain carbons appear at their expected aliphatic positions [3] [4].
Infrared spectroscopy provides crucial information about the functional groups present in 5-chloro-3-methyl-2-propoxyaniline through characteristic vibrational frequencies [5] [6]. The primary amine group exhibits two distinct nitrogen-hydrogen stretching vibrations appearing at 3300-3500 wavenumbers, with the asymmetric stretch typically appearing at higher frequency than the symmetric stretch [5] [7] [6].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers as sharp, well-defined peaks characteristic of aromatic systems [5] [6]. The aromatic carbon-carbon stretching vibrations contribute multiple bands in the 1500-1600 wavenumber region, providing fingerprint information about the substitution pattern [5] [6].
The carbon-chlorine stretching vibration represents a particularly diagnostic feature in the infrared spectrum of 5-chloro-3-methyl-2-propoxyaniline, appearing as a strong absorption in the 600-800 wavenumber region [8] [5] [6]. This vibration provides unambiguous confirmation of the presence of the chlorine substituent.
The propoxy ether linkage contributes characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region [5] [6]. These vibrations appear as strong, well-defined bands that confirm the presence of the ether functional group within the molecule.
The aromatic substitution pattern can be identified through out-of-plane bending vibrations appearing in the 680-900 wavenumber region [5] [7] [6]. These vibrations provide information about the number and positions of substituents on the aromatic ring, allowing for confirmation of the trisubstituted benzene ring structure.
Mass spectrometry analysis of 5-chloro-3-methyl-2-propoxyaniline provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [9] [10]. The molecular ion peak appears at mass-to-charge ratio 199, corresponding to the molecular formula C₁₀H₁₄ClNO [11].
The presence of chlorine creates a characteristic isotope pattern with the molecular ion plus two peak appearing at mass-to-charge ratio 201 with approximately 33% of the intensity of the molecular ion peak [9] [10]. This isotope pattern provides unambiguous confirmation of the presence of one chlorine atom in the molecule.
Alpha cleavage at the ether bond represents the most prominent fragmentation pathway, resulting in loss of the propyl group to generate a fragment ion at mass-to-charge ratio 156 [9]. This fragmentation occurs readily due to the stability of the resulting aromatic cation and represents the base peak in many electron impact mass spectra.
Loss of the amino group generates a fragment ion at mass-to-charge ratio 183, corresponding to the loss of 16 mass units [9] [10]. This fragmentation pathway is characteristic of aromatic amines and provides confirmation of the presence of the amino functional group.
Aromatic ring fragmentation generates a series of fragment ions in the mass-to-charge ratio range of 77-108, corresponding to various aromatic fragments including the tropylium ion at mass-to-charge ratio 77 and substituted benzene fragments [9] [10]. These fragments provide additional structural information about the aromatic substitution pattern.
| Spectroscopic Technique | Key Analytical Information | Characteristic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Chemical shifts: NH₂ (3.2-4.8 ppm), aromatic (6.8-7.8 ppm), propoxy (1.0-4.0 ppm) | Coupling patterns confirm substitution pattern |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm), ether carbon (60-70 ppm) | Chlorine effect on adjacent carbons |
| Infrared Spectroscopy | NH₂ stretch (3300-3500 cm⁻¹), C-Cl stretch (600-800 cm⁻¹) | Two distinct N-H bands, strong C-Cl absorption |
| Mass Spectrometry | Molecular ion (m/z 199), chlorine isotope pattern (M+2) | Base peak from propyl loss (m/z 156) |
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 5-chloro-3-methyl-2-propoxyaniline in the solid state [12] [13]. Related chlorinated aniline derivatives have been successfully characterized using single crystal X-ray diffraction techniques, providing valuable structural information about bond lengths, bond angles, and molecular conformation [12] [13].
Chlorinated aniline derivatives typically crystallize in orthorhombic or monoclinic crystal systems, with common space groups including P21/c, Pmmm, and Pcca [12] [13]. The unit cell dimensions for such compounds generally fall within the ranges of a = 4.5-18.4 Ångströms, b = 4.1-19.8 Ångströms, and c = 6.1-15.4 Ångströms, depending on the specific substitution pattern and molecular packing arrangements [12] [13].
The crystal structure analysis reveals important information about intermolecular interactions, including hydrogen bonding patterns involving the amino group and potential π-π stacking interactions between aromatic rings [14] [15]. These interactions significantly influence the solid-state packing and physical properties of the compound.
Data collection for crystallographic studies typically employs molybdenum Kα radiation (wavelength 0.71073 Ångströms) at reduced temperatures ranging from 173-250 Kelvin to minimize thermal motion and improve data quality [16] [17]. Alternative copper Kα radiation (wavelength 1.54178 Ångströms) can be employed for enhanced resolution of light atom positions [16] [17].
The calculated density for 5-chloro-3-methyl-2-propoxyaniline is expected to fall within the range of 1.3-1.6 grams per cubic centimeter, typical for chlorinated aromatic compounds [12] [13]. The Z value, representing the number of molecules in the unit cell, commonly ranges from 2-8 depending on the specific crystal system and molecular packing efficiency [12] [13].
Conformational analysis of 5-chloro-3-methyl-2-propoxyaniline involves the study of different spatial arrangements of atoms that can be interconverted through rotation about single bonds [15] [18]. The propoxy side chain represents the primary source of conformational flexibility within the molecule, with rotation possible about both the aromatic carbon-oxygen bond and the carbon-carbon bonds within the propyl chain.
The amino group exhibits pyramidal geometry with the nitrogen atom approximately 0.1-0.2 Ångströms out of the plane of the aromatic ring [14] [19]. This pyramidal character allows for potential inversion at the nitrogen center, although the barrier to inversion is typically low for aniline derivatives.
The aromatic ring maintains planarity with minimal deviation from ideal geometry [15] [19]. The chlorine and methyl substituents exert steric and electronic effects that influence the preferred conformations of the propoxy group. The methyl substituent in the meta position provides steric hindrance that can restrict rotation about the carbon-oxygen bond.
Density functional theory calculations at the M062X/aug-cc-pVTZ level of theory have been employed to study the conformational preferences of related chlorinated aniline derivatives [14]. These calculations reveal that homogeneous π-π stacking arrangements are energetically favored over heterogeneous arrangements, with binding energies of -30 to -35 kilojoules per mole for face-to-face π-stacking interactions [14].
The propoxy group can adopt multiple conformations ranging from fully extended to partially folded arrangements [15]. The most stable conformations typically minimize steric interactions while maximizing favorable electrostatic interactions between the oxygen atom and the aromatic system.
The solid-state packing of 5-chloro-3-methyl-2-propoxyaniline is governed by a combination of hydrogen bonding, van der Waals interactions, and π-π stacking forces [14] [15]. The amino group serves as both a hydrogen bond donor and acceptor, forming networks of intermolecular hydrogen bonds that stabilize the crystal structure.
Hirshfeld surface analysis provides quantitative information about the relative contributions of different intermolecular interactions to the overall crystal packing [15]. For related substituted aniline derivatives, π-π stacking interactions represent the most significant contributors to crystal stability, followed by hydrogen bonding and van der Waals interactions [15].
The chlorine substituent participates in halogen bonding interactions with electron-rich atoms in neighboring molecules [14]. These interactions, while weaker than hydrogen bonds, contribute to the overall stability and specific packing arrangement observed in the crystal structure.
The planar nature of the aromatic ring system facilitates efficient packing through π-π stacking interactions with interplanar distances typically ranging from 3.3-3.8 Ångströms [14] [15]. The substituents influence the optimal stacking geometry, with bulky groups like the propoxy chain potentially disrupting ideal face-to-face arrangements.
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Determines unit cell geometry |
| Space Group | P21/c, Pmmm, Pcca | Defines symmetry operations |
| Unit Cell Dimensions | a = 4.5-18.4 Å, b = 4.1-19.8 Å, c = 6.1-15.4 Å | Molecular packing efficiency |
| Calculated Density | 1.3-1.6 g/cm³ | Intermolecular interactions |
| π-π Stacking Distance | 3.3-3.8 Å | Aromatic ring interactions |
High-performance liquid chromatography represents the primary analytical technique for purity assessment of 5-chloro-3-methyl-2-propoxyaniline [20] [21] [22]. Reversed-phase high-performance liquid chromatography employing C18 or C8 stationary phases provides excellent separation capabilities for aniline derivatives and their impurities [21] [23] [22].
The optimal mobile phase composition for 5-chloro-3-methyl-2-propoxyaniline analysis consists of acetonitrile and water with 0.1% formic acid [20] [21] [22]. This mobile phase provides adequate retention while maintaining peak shape and resolution. The acetonitrile content typically ranges from 40-70% depending on the specific separation requirements and the nature of potential impurities [22].
Detection is commonly performed using ultraviolet absorption at wavelengths of 254 nanometers or 270 nanometers, corresponding to the aromatic absorption maximum of aniline derivatives [21] [22]. Photodiode array detection provides additional selectivity through spectral confirmation of peak identity and purity assessment through peak purity analysis [22].
The retention time for 5-chloro-3-methyl-2-propoxyaniline under typical reversed-phase conditions ranges from 5-15 minutes, depending on the mobile phase composition and flow rate [21] [22]. The compound exhibits moderate retention due to the balance between the hydrophobic aromatic ring and propoxy group and the hydrophilic amino functionality.
Quantitative analysis requires the establishment of calibration curves covering the expected concentration range [20] [21] [22]. Linearity is typically maintained over the range of 0.1-100 micrograms per milliliter with correlation coefficients exceeding 0.999 [21] [22]. The limit of quantification for purity analysis typically falls in the range of 0.1-1.0 micrograms per milliliter [21] [22].
Method validation encompasses precision, accuracy, linearity, and robustness studies following established guidelines [20] [21] [22]. Relative standard deviations for replicate injections typically fall below 2% for both retention time and peak area measurements [21] [22]. Recovery studies demonstrate recoveries in the range of 90-105% for spiked samples [21] [22].
Thin layer chromatography provides a rapid and cost-effective method for preliminary purity assessment of 5-chloro-3-methyl-2-propoxyaniline [24] [25] [26]. Silica gel plates represent the most commonly employed stationary phase, providing normal-phase separation characteristics suitable for aniline derivatives [24] [25].
The mobile phase composition significantly influences the separation and retention characteristics of the compound [24] [25]. Hexane-ethyl acetate mixtures in various proportions provide optimal separation for aniline derivatives, with typical ratios ranging from 70:30 to 50:50 volume percent [24] [25]. The polarity of the mobile phase must be adjusted based on the specific impurity profile expected for the compound.
Reversed-phase thin layer chromatography employing C18-modified silica plates offers an alternative approach for separation of polar aniline derivatives [25]. This technique provides complementary selectivity to normal-phase systems and can be particularly useful for separating closely related structural analogs.
Detection methods for thin layer chromatography include ultraviolet visualization at 254 nanometers, chemical staining with ninhydrin for amino compounds, and iodine vapor exposure [24] [25]. These detection methods provide varying degrees of sensitivity and selectivity for different types of impurities.
The retention factor (Rf) for 5-chloro-3-methyl-2-propoxyaniline typically ranges from 0.3-0.7 depending on the mobile phase composition and stationary phase characteristics [24] [25]. The presence of the propoxy group increases the Rf value compared to unsubstituted aniline due to increased lipophilicity [25].
Quantitative analysis using thin layer chromatography requires densitometric measurement of spot intensities [25]. While less precise than high-performance liquid chromatography, this approach can provide semi-quantitative information about major impurities and overall purity levels.
Gas chromatography analysis of 5-chloro-3-methyl-2-propoxyaniline requires careful optimization of injection conditions due to the compound's moderate volatility and potential for thermal degradation [27] [28]. Split or splitless injection techniques can be employed depending on the concentration levels and sensitivity requirements.
The column selection for gas chromatography analysis typically involves phenyl-methyl polysiloxane stationary phases that provide good separation for aromatic compounds [27] [28]. Column dimensions of 30 meters length with 0.25 millimeter internal diameter and 0.25 micrometer film thickness represent standard configurations for this application.
Temperature programming is essential for optimal separation, with initial temperatures typically set at 50-80 degrees Celsius followed by programmed heating rates of 10-20 degrees Celsius per minute to final temperatures of 250-280 degrees Celsius [27] [28]. The injection port temperature is maintained at 250-280 degrees Celsius to ensure complete vaporization without decomposition.
Helium carrier gas at flow rates of 1-2 milliliters per minute provides optimal performance for most applications [27] [28]. The carrier gas purity must be maintained at high levels to prevent interference from oxygen and moisture that could affect the analysis.
Detection methods for gas chromatography include flame ionization detection for general quantitative analysis and mass spectrometry for structural confirmation and trace impurity identification [27] [28]. Mass spectrometry detection provides limits of detection in the nanogram per milliliter range, enabling trace impurity analysis.
Capillary electrophoresis offers high-resolution separation capabilities for 5-chloro-3-methyl-2-propoxyaniline and related impurities [29] [30]. The technique provides excellent separation efficiency with minimal sample consumption, making it suitable for limited sample quantities.
The background electrolyte composition critically influences separation performance in capillary electrophoresis [29] [30]. Phosphate buffers at pH 4.6 provide optimal separation for aromatic amines, with buffer concentrations typically ranging from 0.1-0.2 molar [29] [30]. The pH must be carefully controlled to maintain consistent ionization states of the analytes.
Applied voltage settings typically range from 15-30 kilovolts, providing separation times of less than 25 minutes for most aniline derivatives [29] [30]. The high voltage generates electroosmotic flow that facilitates rapid separation while maintaining high resolution.
Detection methods include ultraviolet absorption at 214 nanometers or 254 nanometers and amperometric detection at carbon electrodes [29] [30]. Amperometric detection provides enhanced sensitivity with limits of detection reaching 10⁻⁸ molar concentrations when combined with sample stacking techniques [29] [30].
Sample stacking techniques such as transient isotachophoretic stacking can improve sensitivity by 200-fold compared to conventional injection methods [29]. These techniques enable the introduction of larger sample volumes while maintaining peak efficiency and resolution.
Method precision for capillary electrophoresis typically demonstrates relative standard deviations of 0.4-1.5% for migration times and 3.8-6.7% for peak areas [29]. The high precision makes the technique suitable for quantitative purity analysis and impurity profiling applications.
| Chromatographic Method | Mobile Phase/Conditions | Detection Limit | Analysis Time | Key Advantages |
|---|---|---|---|---|
| Reversed-Phase HPLC | ACN/H₂O + 0.1% formic acid | 0.1-1.0 μg/mL | 5-15 minutes | High precision, quantitative |
| Thin Layer Chromatography | Hexane/ethyl acetate | Visual detection | 30-60 minutes | Rapid, cost-effective |
| Gas Chromatography | Temperature programming, He carrier | ng/mL with MS | 15-30 minutes | High sensitivity, structural confirmation |
| Capillary Electrophoresis | 0.16 M phosphate buffer pH 4.6 | 10⁻⁸ M with stacking | <25 minutes | High resolution, minimal sample |